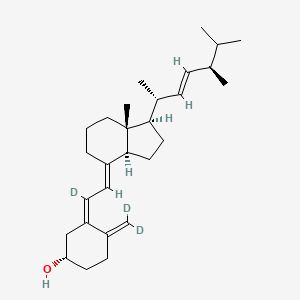

VD2-D3

Description

Contextualization of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) as Distinct Bioactive Secosteroids

Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) are classified as secosteroids, characterized by a broken B-ring of the steroid structure. wikipedia.orgwikipedia.orgnih.govfishersci.caguidetopharmacology.org Despite sharing a high degree of structural similarity, they differ in their side chains. Vitamin D2 contains an additional double bond and a methyl group at carbon 24 compared to Vitamin D3. oup.com

Their origins also differ significantly. Vitamin D2 is primarily derived from the UV irradiation of ergosterol, a steroid found in plants and fungi. wikipedia.orgnih.govhealth.comverywellhealth.com This makes fortified foods and some mushrooms common sources of Vitamin D2. wikipedia.orghealth.comchemistsown.com.aubetteryou.com In contrast, Vitamin D3 is synthesized in the skin of animals, including humans, upon exposure to ultraviolet B (UVB) light, converting 7-dehydrocholesterol into previtamin D3, which then isomerizes to Vitamin D3. wikipedia.orgnih.govnews-medical.nethealth.comfishersci.ca Dietary sources of Vitamin D3 include fatty fish, egg yolks, and liver. health.comchemistsown.com.aubetteryou.com

Both Vitamin D2 and D3 are biologically inactive in their parent forms and require metabolic activation through a two-step hydroxylation process to exert their effects. wikipedia.orgwikipedia.orgnih.govnews-medical.netmims.comfrontiersin.org The first hydroxylation occurs in the liver by 25-hydroxylase enzymes, producing 25-hydroxyvitamin D (25(OH)D), also known as calcifediol. wikipedia.orgwikipedia.orgnih.govchemistsown.com.auhealthline.commims.com This is the main circulating form of vitamin D and is used to assess an individual's vitamin D status. healthline.com The second hydroxylation takes place primarily in the kidneys by 1α-hydroxylase, yielding the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), also known as calcitriol. wikipedia.orgwikipedia.orgnih.govnews-medical.netmims.com

Overview of Differential Research Trajectories for Vitamin D2 and Vitamin D3

Historically, research into Vitamin D initially focused on its role in preventing rickets, with both Vitamin D2 and D3 being recognized for their antirachitic properties. wikipedia.orghealth.com However, over time, research trajectories for the two isomers have shown some divergence, influenced by their different sources and perceived potencies.

Studies have extensively compared the efficacy of Vitamin D2 and D3 in raising serum 25(OH)D levels, a key indicator of vitamin D status. Numerous studies and meta-analyses suggest that Vitamin D3 is more effective than Vitamin D2 in increasing and maintaining circulating 25(OH)D concentrations. medicalnewstoday.comfrontiersin.orgnih.govoup.comchemistsown.com.aubetteryou.comverywellhealth.comhealthline.comnih.govconsensus.appresearchgate.netnih.govgoodrx.comnih.gov For instance, a meta-analysis indicated that supplementation with Vitamin D3 resulted in a significantly greater increase in serum 25(OH)D concentrations compared to Vitamin D2. nih.govnih.gov Some research suggests Vitamin D3 may be nearly twice as effective as D2 in raising calcifediol levels. healthline.com This difference in efficacy is thought to be related to variations in their metabolism and binding to vitamin D-binding protein. betteryou.comhealthline.com

Beyond bone health, research has explored the distinct effects of Vitamin D2 and D3 on other biological systems. Studies investigating the impact on the immune system, for example, have revealed that while both isomers influence immune function, they may exert different effects on gene expression profiles. frontiersin.orgverywellhealth.comconsensus.app One study found that Vitamin D3 supplementation led to a downregulation of genes associated with innate and adaptive immune systems, an effect not mirrored by Vitamin D2 supplementation in the same study. frontiersin.orgconsensus.app

Research has also examined the "trajectories" of vitamin D status over time in relation to various health outcomes. These studies often measure total 25(OH)D, which includes both 25(OH)D2 and 25(OH)D3. nih.govfrontiersin.orgnih.gov Longitudinal studies track changes in vitamin D levels and their association with outcomes such as blood pressure or growth patterns, without necessarily differentiating the source isomer in all analyses. nih.govfrontiersin.orgnih.govmdpi.com However, comparative studies are essential to understand if the source isomer influences these trajectories and associated health outcomes differently.

Rationale for Comparative and Integrated Studies of Vitamin D2 and Vitamin D3 in Biological Systems

The observed differences in the efficacy of Vitamin D2 and D3 in elevating serum 25(OH)D levels and their potentially distinct impacts on extra-skeletal tissues provide a strong rationale for comparative and integrated studies. frontiersin.orgnih.govconsensus.appresearchgate.netnih.govnih.gov Although they follow similar metabolic pathways, the variations in their side chains can influence aspects like binding affinity to vitamin D-binding protein and metabolizing enzymes, potentially leading to different biological outcomes. betteryou.comhealthline.com

Understanding the nuances of how each isomer is processed and exerts its effects is crucial for several reasons:

Clarifying Biological Activity: Despite the assumption of functional equivalence in many contexts, experimental evidence suggests that their effects on human physiology may not be identical. frontiersin.org Comparative studies help define the specific biological activities attributable to each form.

Optimizing Vitamin D Status: Given that Vitamin D3 appears more potent in raising serum 25(OH)D, comparative research informs strategies for effectively improving vitamin D status in populations. nih.govnih.gov

Investigating Differential Health Outcomes: Research indicating different effects on the immune system or other pathways suggests that the type of vitamin D exposure (D2 vs. D3) might have differential implications for various health outcomes and disease risks. frontiersin.orgconsensus.app

Informing Fortification and Supplementation: As both Vitamin D2 and D3 are used in food fortification and supplements, comparative studies provide evidence to guide public health recommendations and the development of more effective supplementation strategies. wikipedia.orgnih.govbetteryou.com

Exploring Metabolic Differences: Studies comparing the metabolic fates of D2 and D3, including their conversion to various hydroxylated metabolites, are vital for a complete understanding of their biochemical actions. healthline.com

Here is a table summarizing some key differences and findings from comparative research:

| Feature | Ergocalciferol (Vitamin D2) | Cholecalciferol (Vitamin D3) | Comparative Findings (Examples) |

| Primary Source | Plants, Fungi, Fortified Foods | Sunlight exposure (skin), Animal Products | Distinct natural origins. medicalnewstoday.comwikipedia.orgwikipedia.orgnih.govnews-medical.nethealth.comchemistsown.com.aubetteryou.comverywellhealth.comhealthline.comnih.govturkishneurosurgery.org.tr |

| Chemical Structure | C28H44O; Contains additional double bond and methyl group in side chain compared to D3. wikipedia.orgoup.com | C27H44O; Side chain differs from D2. wikipedia.orgoup.com | Subtle structural difference in the side chain. frontiersin.orgnih.govnews-medical.netmdpi.comhealth.com |

| Efficacy in Raising 25(OH)D | Generally less effective than D3. nih.govnih.gov | Generally more effective than D2. nih.govnih.gov | Multiple studies show D3 is more potent in raising serum 25(OH)D levels. medicalnewstoday.comfrontiersin.orgnih.govoup.comchemistsown.com.aubetteryou.comverywellhealth.comhealthline.comnih.govconsensus.appresearchgate.netnih.govgoodrx.comnih.gov |

| Metabolism | Hydroxylated in liver and kidney. wikipedia.orgmims.com | Hydroxylated in liver and kidney. wikipedia.orgfishersci.ca | Metabolized differently in the liver, potentially yielding less calcifediol than D3. betteryou.comhealthline.com Affects metabolite levels differently. |

| Immune System Effects | May have different effects compared to D3. frontiersin.orgconsensus.app | May have different effects compared to D2. frontiersin.orgconsensus.app | Research suggests differential impacts on gene expression related to immune pathways. frontiersin.orgconsensus.app |

This table provides a snapshot of some key areas where research has identified differences between Vitamin D2 and Vitamin D3, underscoring the importance of continued comparative and integrated studies in biomedical research.

Propriétés

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i4D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECHNRXZTMCUDQ-OQGZBSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217448-46-8 | |

| Record name | 1217448-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparative Biochemical Pathways and Metabolism of Ergocalciferol and Cholecalciferol

Initial Hydroxylation Processes of Vitamin D2 and Vitamin D3

The initial step in the bioactivation of both vitamin D2 and vitamin D3 is hydroxylation at the carbon-25 position, a process primarily occurring in the liver. clinref.comnih.govnewcastle-hospitals.nhs.uklumenlearning.com This reaction converts vitamin D2 to 25-hydroxyvitamin D2 (ercalcidiol) and vitamin D3 to 25-hydroxyvitamin D3 (calcifediol or calcidiol). wikipedia.org These 25-hydroxylated forms, collectively referred to as 25-hydroxyvitamin D [25(OH)D], are the major circulating forms of vitamin D and are used to assess an individual's vitamin D status. wikipedia.orgnewcastle-hospitals.nhs.uklumenlearning.comwikipedia.org

Hepatic 25-Hydroxylase Enzymes and Isoforms (e.g., CYP2R1, CYP27A1)

Hepatic 25-hydroxylation is primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net While multiple enzymes have demonstrated in vitro 25-hydroxylase activity, including CYP27A1, CYP3A4, and CYP2J2, CYP2R1 is considered the major vitamin D 25-hydroxylase responsible for physiological 25-hydroxylation in humans. researchgate.netnih.govtaylorandfrancis.commdpi.comdiva-portal.org

CYP2R1 is a microsomal enzyme predominantly found in the liver. wikipedia.orgtaylorandfrancis.com It efficiently catalyzes the 25-hydroxylation of both vitamin D2 and vitamin D3. mdpi.comoup.com Research indicates that CYP2R1 exhibits higher affinity and catalytic activity towards vitamin D3 compared to CYP27A1. taylorandfrancis.comoup.com

Other enzymes like CYP3A4 and CYP2J2 have also been identified with 25-hydroxylase activity, particularly in extrahepatic tissues, but their physiological significance in systemic vitamin D 25-hydroxylation is considered less prominent than CYP2R1. researchgate.netmdpi.comdiva-portal.org

Extrahepatic 25-Hydroxylation Activities

While the liver is the primary site for 25-hydroxylation, this process can also occur in various extrahepatic tissues. diva-portal.org These extrahepatic sites include the kidneys, intestine, skin, and adipose tissue. clinref.comnih.govdiva-portal.org The enzymes responsible for extrahepatic 25-hydroxylation can include CYP27A1 and potentially other CYP enzymes like CYP3A4, CYP2J3, and CYP2J2, although CYP2R1 is still considered a major contributor even in some extrahepatic locations like dermal fibroblasts. mdpi.comdiva-portal.orgdiva-portal.org The contribution of extrahepatic 25-hydroxylation to the total circulating 25(OH)D pool is generally considered less significant than hepatic production, but it may play a role in local vitamin D metabolism within specific tissues. diva-portal.orgnih.gov

Formation of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3

The outcome of the initial hydroxylation is the formation of 25-hydroxyvitamin D2 (25(OH)D2) from vitamin D2 and 25-hydroxyvitamin D3 (25(OH)D3) from vitamin D3. wikipedia.orgclevelandheartlab.comtestcatalog.org These metabolites are then released into the circulation, where they bind to vitamin D-binding protein (DBP) for transport. clinref.comnewcastle-hospitals.nhs.ukwikipedia.orgcreative-diagnostics.com 25(OH)D3 is typically the predominant form in circulation due to endogenous production from sunlight exposure, while 25(OH)D2 levels are primarily influenced by dietary intake or supplementation with vitamin D2. newcastle-hospitals.nhs.uknih.gov

Studies have shown differences in the half-lives of these two metabolites. The half-life of 25(OH)D2 has been reported to be shorter than that of 25(OH)D3. consensus.appnih.govnih.govresearchgate.net For instance, a study reported mean half-lives of 13.9 days for 25(OH)D2 and 15.1 days for 25(OH)D3. nih.govnih.govresearchgate.net This difference in half-life, along with potential differences in binding affinity to DBP and subsequent metabolism, may contribute to observed differences in the efficacy of vitamin D2 and D3 supplementation in raising total serum 25(OH)D levels, with vitamin D3 often showing greater efficacy. researchgate.netoup.com

Data Table: Comparative Half-lives of 25-Hydroxyvitamin D Metabolites

| Metabolite | Mean Half-life (days) | Source |

| 25-hydroxyvitamin D2 | 13.9 | Jones et al. (2014) nih.govnih.govresearchgate.net |

| 25-hydroxyvitamin D3 | 15.1 | Jones et al. (2014) nih.govnih.govresearchgate.net |

Secondary Hydroxylation and Bioactivation

The 25-hydroxylated vitamin D metabolites (25(OH)D2 and 25(OH)D3) are still largely inactive. newcastle-hospitals.nhs.ukmedscape.comtestcatalog.org Their conversion to the biologically active form requires a second hydroxylation step, specifically at the carbon-1 alpha position. wikipedia.orgclinref.comnih.govmedscape.comlumenlearning.com

Renal 1α-Hydroxylase (CYP27B1) Activity

The primary site for this crucial 1 alpha-hydroxylation is the kidney, specifically the proximal tubules. clinref.commedscape.comlumenlearning.comcreative-diagnostics.commdpi.com This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D 1-alpha-hydroxylase, also known as CYP27B1. medscape.commdpi.comuniprot.orgwikipedia.orguniprot.org CYP27B1 converts 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3 (calcitriol) and 25-hydroxyvitamin D2 to 1,25-dihydroxyvitamin D2 (ercalcitriol). wikipedia.orgclevelandheartlab.comuniprot.orgwikipedia.org Calcitriol is the most potent form of vitamin D and acts as a steroid hormone by binding to the nuclear vitamin D receptor (VDR) in target tissues, regulating gene expression and influencing calcium and phosphate homeostasis, bone health, and other cellular processes. wikipedia.orgnih.govmedscape.comlumenlearning.combioscientifica.com

Renal CYP27B1 activity is tightly regulated, primarily by parathyroid hormone (PTH), calcium, and phosphate levels. clinref.commedscape.comcreative-diagnostics.commdpi.comahajournals.org Low serum calcium triggers the release of PTH, which stimulates renal 1 alpha-hydroxylase activity, leading to increased production of 1,25-dihydroxyvitamin D. clinref.commedscape.com Fibroblast growth factor 23 (FGF23) is another key regulator that inhibits CYP27B1 activity. medscape.comcreative-diagnostics.com

Extrarenal 1α-Hydroxylation in Specific Cell Types (e.g., Immune Cells)

Beyond the kidneys, 1 alpha-hydroxylase (CYP27B1) is also expressed in various extrarenal tissues and cell types. creative-diagnostics.comwikipedia.orgbioscientifica.comahajournals.orgnih.govresearchgate.netimrpress.com These include immune cells (such as macrophages and dendritic cells), skin keratinocytes, colon epithelial cells, placenta, prostate, brain, and vascular smooth muscle cells. wikipedia.orgbioscientifica.comahajournals.orgnih.govresearchgate.netimrpress.com

Extrarenal 1 alpha-hydroxylation is thought to primarily serve autocrine and paracrine functions, meaning the active vitamin D is produced and acts locally within the same tissue or neighboring cells, rather than being released into the systemic circulation in large quantities. nih.govresearchgate.netimrpress.com This local production of 1,25-dihydroxyvitamin D is crucial for the non-classical actions of vitamin D, such as modulating immune responses, regulating cell proliferation and differentiation, and influencing tissue-specific functions. bioscientifica.comnih.govresearchgate.netimrpress.com Unlike renal 1 alpha-hydroxylase, which is primarily regulated by systemic calcium and phosphate levels and PTH, extrarenal 1 alpha-hydroxylase activity can be regulated by local factors, including inflammatory cytokines like interferon-gamma and tumor necrosis factor-alpha, particularly in immune cells. bioscientifica.comahajournals.orgnih.govresearchgate.net

While both vitamin D2 and D3 undergo this two-step hydroxylation process, there can be differences in how efficiently their 25-hydroxylated metabolites are further hydroxylated by CYP27B1 and in the activity of the resulting 1,25-dihydroxy metabolites. researchgate.net

Circulating Metabolites and Their Interconversion Dynamics

25-Hydroxyvitamin D as the Major Circulating Form

25-hydroxyvitamin D (comprising both 25(OH)D2 and 25(OH)D3) is the most abundant form of vitamin D circulating in the bloodstream and is the primary biomarker used to assess an individual's vitamin D status. wikipedia.orga-p-p-a.orgwikipedia.org After synthesis in the liver, 25(OH)D is bound to vitamin D-binding protein (DBP) for transport in the circulation. mdpi.com The concentration of total 25(OH)D reflects both endogenous production (primarily D3) and exogenous intake (D2 and D3).

Short-Lived Active Metabolites

The biologically active form of vitamin D is produced in the kidneys through a second hydroxylation step. The enzyme 25(OH)D-1α-hydroxylase (CYP27B1), primarily located in the renal tubules, hydroxylates 25(OH)D at the carbon-1 position. news-medical.netwikipedia.orgdrugbank.comnih.gov This reaction converts 25(OH)D2 to 1,25-dihydroxyvitamin D2 (1,25(OH)2D2, also known as ercalcitriol) and 25(OH)D3 to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3, also known as calcitriol). wikipedia.orgwikipedia.org

1,25(OH)2D3 is considered the most potent vitamin D metabolite in humans and functions as a steroid hormone, regulating gene expression by binding to the nuclear vitamin D receptor (VDR). mdpi.comnih.govguidetopharmacology.orgwikipedia.org While 1,25(OH)2D2 also binds to the VDR and exerts biological activity, there can be differences in potency and duration of action compared to 1,25(OH)2D3. These active metabolites have significantly shorter circulating half-lives compared to their 25-hydroxylated precursors. wikipedia.org

Beyond the primary activation pathway, vitamin D metabolites can undergo further hydroxylation and modification, leading to the formation of various inactive or less active catabolites. The enzyme CYP24A1 is key in initiating the catabolism of 25(OH)D and 1,25(OH)2D by adding hydroxyl groups at the carbon-24 position. drugbank.com For example, 24-hydroxylation of 25(OH)D3 leads to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3). wikipedia.org

Epimeric Metabolites (e.g., 3-epi-25(OH)D, 3-epi-1,25(OH)2D3)

Epimeric forms of vitamin D metabolites, particularly at the carbon-3 position, have been identified. The most common epimer is 3-epi-25-hydroxyvitamin D (3-epi-25(OH)D), which exists as both 3-epi-25(OH)D2 and 3-epi-25(OH)D3. These epimers are formed through the action of a 3-epimerase enzyme. drugbank.com

Similarly, epimerization can occur at the 1,25-dihydroxy stage, leading to the formation of 3-epi-1,25-dihydroxyvitamin D (3-epi-1,25(OH)2D), including 3-epi-1,25(OH)2D3. While present in circulation, the biological activity and clinical significance of these epimeric forms are still areas of ongoing research. Some studies suggest they may have lower biological potency compared to their non-epimeric counterparts. drugbank.com

Differential Metabolic Efficiency and Bioactivity Between Vitamin D2 and Vitamin D3 Metabolites

While both Vitamin D2 and Vitamin D3 follow similar metabolic pathways, there are observed differences in their processing and the activity of their resulting metabolites, which can impact their efficacy in raising and maintaining vitamin D status.

Research indicates that Vitamin D3 is generally more effective than Vitamin D2 at raising and maintaining serum 25(OH)D concentrations. oup.comdairynutrition.caccjm.orgconsensus.appnih.gov Several factors may contribute to this difference:

Efficiency of 25-Hydroxylation: Some evidence suggests that the hepatic enzyme CYP2R1 may have a higher affinity for Vitamin D3 compared to Vitamin D2, leading to more efficient conversion of D3 to 25(OH)D3. dairynutrition.caccjm.org

Binding to Vitamin D-Binding Protein (DBP): Differences in binding affinity to DBP have been proposed as a factor. Some studies suggest that 25(OH)D3 may have a higher affinity for DBP than 25(OH)D2, potentially leading to differences in their half-lives and circulating concentrations. drugbank.comdairynutrition.ca

Catabolism and Clearance: The rates at which 25(OH)D2 and 25(OH)D3 and their downstream metabolites are catabolized and cleared from the body may differ. Some studies suggest that Vitamin D2 metabolites might be cleared more rapidly. dairynutrition.ca

Bioactivity at the VDR: While both 1,25(OH)2D2 and 1,25(OH)2D3 bind to the VDR, there can be differences in their binding affinity and the magnitude of the biological response they elicit. Although often considered equipotent at the VDR, some studies suggest subtle differences in their effects on gene expression.

Studies comparing the impact of supplementation with Vitamin D2 versus Vitamin D3 have provided valuable data. A meta-analysis of randomized controlled trials concluded that Vitamin D3 is more efficacious than Vitamin D2 in raising serum 25(OH)D concentrations. nih.gov Another study found that Vitamin D3 was approximately 87% more potent in raising and maintaining serum 25(OH)D and resulted in greater storage of vitamin D in subcutaneous fat compared to equimolar doses of Vitamin D2. oup.com

Molecular Mechanisms of Action Mediated by Vitamin D Isomers

Vitamin D Receptor (VDR) Interactions

The Vitamin D Receptor (VDR) is a key player in the cellular response to active vitamin D metabolites. It is a nuclear receptor that, upon ligand binding, undergoes conformational changes and interacts with other proteins to regulate gene expression. ub.edumdpi.comnih.govfrontiersin.orgoncotarget.com While predominantly found in the nucleus, VDR can also be present in the cytoplasm and can translocate to the nucleus upon ligand binding. ub.eduoncotarget.complos.orggenecards.orguniprot.org

Ligand Binding Dynamics and Conformational Changes of VDR

The binding of 1,25-dihydroxyvitamin D to the ligand-binding domain (LBD) of VDR is a dynamic process that induces significant conformational changes in the receptor. mdpi.comacs.orgnih.govbiomolther.orgnih.gov The LBD of VDR, like other nuclear receptors, is a dynamic scaffold protein that becomes stabilized into a fixed conformation upon ligand binding. mdpi.com This binding event leads to the repositioning of helix 12 (H12) within the LBD, which is crucial for the receptor's agonistic or antagonistic activity. acs.orgnih.govbiomolther.orgnih.gov The specific ligand binding creates an activation function 2 (AF2) surface, providing a docking site for coactivator proteins. biomolther.orgnih.gov Studies using techniques like NMR and HDX-MS have revealed that the C-terminal of the VDR LBD is highly dynamic in its unbound state and stabilizes upon ligand binding. mdpi.com The ligand occupies a significant portion of the ligand binding pocket, and the interaction facilitates a functional conformational change. mdpi.combiomolther.org

VDR as a Ligand-Activated Transcription Factor

VDR functions as a ligand-activated transcription factor, regulating the expression of a wide array of target genes. ub.edumdpi.comnih.govfrontiersin.orgoncotarget.com Upon binding of 1,25-dihydroxyvitamin D, the activated VDR can directly bind to specific DNA sequences located near the regulatory regions of target genes. ub.edunih.gov These DNA sequences are known as Vitamin D Response Elements (VDREs). ub.edumdpi.com The binding of ligand-activated VDR to VDREs facilitates the recruitment of coregulatory complexes, including coactivators and corepressors, which are essential for modulating transcriptional output. ub.edumdpi.comnih.govnih.govembopress.org This process allows 1,25-dihydroxyvitamin D-bound VDR to influence the production of RNA and subsequently the synthesis of proteins involved in various biological activities, such as calcium metabolism, cell growth, differentiation, and immune responses. mdpi.comnih.govfrontiersin.orgoncotarget.com

Nuclear Translocation of VDR

VDR is found in both the cytoplasm and the nucleus. ub.eduoncotarget.complos.orggenecards.orguniprot.org Upon ligand binding, VDR undergoes nuclear translocation, moving from the cytoplasm into the nucleus where it can interact with DNA and the transcriptional machinery. ub.eduoncotarget.complos.orguniprot.orgresearchgate.net This translocation can occur via both ligand-dependent and ligand-independent pathways, with ligand-independent translocation potentially mediated by proteins like IPO4. genecards.orguniprot.org The binding of 1,25-dihydroxyvitamin D is a key trigger for this movement, allowing VDR to reach its functional location within the nucleus. ub.eduoncotarget.complos.orguniprot.orgresearchgate.net

Heterodimerization with Retinoid X Receptor (RXR)

A critical step in the genomic action of VDR is its interaction with the Retinoid X Receptor (RXR). VDR primarily functions as a heterodimer with RXR to effectively bind to DNA and regulate gene expression. ub.edumdpi.comfrontiersin.orgoncotarget.commdpi.comoup.comoup.com

Formation of the VDR-RXR Complex

The VDR-RXR heterodimer complex is formed through protein-protein interactions between the two receptors. ub.edumdpi.comfrontiersin.orgoncotarget.commdpi.comoup.comoup.com These interactions primarily involve specific regions within both the VDR and RXR proteins, including helices and loop regions. mdpi.com While RXR can form homodimers when bound to its ligand, 9-cis-retinoic acid, it often forms heterodimers with other nuclear receptors, including VDR, sometimes even in the absence of an RXR ligand. mdpi.com The formation of the VDR-RXR heterodimer is crucial for the subsequent binding to VDREs on DNA. ub.edumdpi.comfrontiersin.orgoncotarget.commdpi.comoup.com Ligand binding to either VDR or RXR can influence the formation and stability of the heterodimer. nih.govacs.org

Importance of RXR for VDR-DNA Binding

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Vitamin D2 (Ergocalciferol) | 5280793 wikipedia.orglipidmaps.orgcurtin.edu.aumims.comontosight.ai |

| Vitamin D3 (Cholecalciferol) | 5280795 curtin.edu.auwikipedia.orgguidetopharmacology.orgfishersci.ieuni.lu |

| 25-hydroxyvitamin D2 | 5710148 curtin.edu.aunih.govctdbase.org |

| 25-hydroxyvitamin D3 | 5283731 curtin.edu.au / 88810851 nih.gov |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | 5280453 wikipedia.orgnih.govguidetopharmacology.orgctdbase.org |

| VD2-D3 (Deuterated Vitamin D) | 66577029 biocrick.com / 117064495 nih.gov / 1217448-46-8 adooq.comchemsrc.commedchemexpress.com |

Data Tables

However, the search results provide information on the binding partners and the functional outcome of VDR-RXR interaction.

| Interaction/Complex | Key Components Involved | Functional Outcome |

| VDR-Ligand Binding | VDR LBD, 1,25(OH)2D (or other ligands) | Conformational Change (esp. Helix 12), AF2 formation |

| VDR-RXR Heterodimerization | VDR, RXR (primarily LBD and DBD interactions) | Enhanced DNA Binding, Coactivator Recruitment |

| VDR-RXR-DNA Complex | VDR-RXR Heterodimer, VDRE (DNA) | Regulation of Target Gene Transcription |

| VDR-RXR-Coactivator Complex | VDR-RXR-DNA, Coactivators (e.g., p160, DRIP205) | Transcriptional Activation |

This table summarizes the key molecular interactions discussed in the article based on the provided outline and search results.

Recognition of Vitamin D Response Elements (VDREs)

VDREs are specific DNA sequences located in the regulatory regions of vitamin D-responsive genes. These elements serve as binding sites for the VDR-RXR heterodimer, facilitating the recruitment of the transcriptional machinery. medlineplus.govuniprot.orgnih.govwikipedia.org The interaction between the VDR-RXR complex and VDREs is a crucial step in the genomic action of vitamin D. uniprot.org

Direct Repeat Spacing and Sequence Specificity of VDREs

Canonical VDREs typically consist of two conserved hexameric half-sites arranged as direct repeats (DR). medlineplus.govgenecards.orgrcsb.org The most common arrangement is a direct repeat spaced by three nucleotides, referred to as a DR3 element. medlineplus.govgenecards.orgrcsb.org However, other spacing arrangements, such as DR4 and everted repeats spaced by nine nucleotides (ER9), have also been identified and shown to bind VDR-RXR and mediate vitamin D-dependent transcriptional regulation. genecards.org

The precise nucleotide sequence within the hexameric half-sites significantly influences the degree of protein binding. medlineplus.govgenecards.org Subtle differences in the nucleotide sequence of VDREs can affect VDR binding and consequently the vitamin D response. genecards.org Studies comparing VDR interactions with various VDREs have demonstrated sequence-specific binding, which can be abolished by mutagenesis. genecards.org The steric constraints of the VDR-RXR complex determine the optimal heterodimer binding site, with RXR typically occupying the 5'-half-site and VDR binding to the 3'-motif in direct repeat arrangements. researchgate.netwikipedia.org This polarity-directed binding may have implications for the specific cellular response to particular ligands. researchgate.net

Recruitment and Modulation by Co-regulatory Proteins

The ability of the ligand-bound VDR-RXR heterodimer to activate or repress transcription is critically dependent on its interaction with a variety of co-regulatory proteins. These proteins act as molecular bridges or modifiers, linking the receptor complex to the basal transcriptional machinery and influencing chromatin structure. medlineplus.govnih.govwikipedia.org

Co-activators (e.g., SRC-1) and their Role in Transcriptional Enhancement

Upon ligand binding, VDR undergoes conformational changes that typically lead to the dissociation of co-repressors and the recruitment of co-activator proteins. nih.govwikipedia.org Co-activators play a crucial role in enhancing gene transcription by bridging the VDR-RXR complex bound to the VDRE with the basal transcription machinery at the transcription start site. medlineplus.govnih.govwikipedia.org

Examples of VDR co-activators include members of the p160 family, such as SRC-1 (Steroid Receptor Coactivator-1), GRIP-1 (Glucocorticoid Receptor-Interacting Protein 1), and ACTR (Activator of Thyroid and RARs). These co-activators often possess histone acetyltransferase (HAT) activity or associate with proteins like CBP/p300 that have HAT activity. medlineplus.gov HAT activity leads to acetylation of histones, which can decondense chromatin and make the DNA more accessible to the transcriptional machinery, thereby promoting transcription. medlineplus.govwikipedia.org

Another important co-activator complex is the Mediator complex, also known as the VDR-interacting protein (DRIP) complex or TRAP/ARC complex. The DRIP complex does not possess intrinsic HAT activity but functions by recruiting RNA polymerase II, a key component of the basal transcription machinery.

The interaction between VDR and co-activators like SRC-1 is ligand-dependent, with increased binding observed in the presence of 1,25(OH)2D3. This ligand-induced recruitment of co-activators is a primary mechanism by which vitamin D activates gene expression.

Co-repressors and Mechanisms of Transcriptional Repression

In the absence of ligand, or at specific gene promoters, VDR can associate with co-repressor proteins, leading to transcriptional repression. nih.govwikipedia.org Co-repressors can inhibit gene expression through various mechanisms, including the recruitment of histone deacetylases (HDACs). wikipedia.orggenecards.orggenecards.org HDACs remove acetyl groups from histones, leading to chromatin condensation and reduced accessibility of the DNA to the transcriptional machinery. wikipedia.orggenecards.org

Key nuclear receptor co-repressors that interact with VDR include Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator of Retinoid and Thyroid Hormone Receptor (SMRT, also known as NCoR2). nih.govwikipedia.orggenecards.orguniprot.orggenecards.org These co-repressors can form large complexes that include HDACs and other transcriptional regulators. uniprot.orggenecards.orgnih.gov

Transcriptional repression by VDR can also occur through mechanisms independent of direct DNA binding, such as tethering to and inhibiting the activity of other DNA-binding transcription factors. genecards.org For example, VDR has been shown to repress the transcription of the interleukin-2 gene by directly inhibiting the formation of the NFATp/AP-1 complex on DNA. Another mechanism involves interaction with factors like VDIR (VDR-interacting repressor), which can lead to the dismissal of co-activators and recruitment of HDACs. The interaction with co-repressors adds another layer of complexity to the transcriptional regulation mediated by VDR.

| Co-regulatory Protein Type | Examples | Primary Role in VDR Signaling | Mechanism(s) |

| Co-activators | SRC-1, DRIP complex, CBP/p300, MED1, PGC-1α | Transcriptional Enhancement | Recruit HATs (chromatin remodeling), Recruit RNA polymerase II, Bridge to basal machinery |

| Co-repressors | NCoR, SMRT, Alien, VDIR | Transcriptional Repression | Recruit HDACs (chromatin condensation), Inhibit other transcription factors (tethering) |

This intricate interplay between VDR, VDREs, co-activators, and co-repressors allows vitamin D isomers to exert precise control over the expression of a wide array of genes, influencing diverse physiological processes.

Cell-Specific Co-regulator Profiles

The Vitamin D Receptor (VDR) does not function in isolation; its transcriptional activity is modulated by interaction with a diverse array of co-regulatory proteins. These co-regulators can act as either coactivators or corepressors, enhancing or inhibiting VDR-mediated gene transcription, respectively physiology.orgnih.gov. The specific profile of co-regulators present in a given cell type significantly influences the transcriptional response to 1,25-dihydroxyvitamin D researchgate.netnih.gov. This cell-specific expression and recruitment of co-regulators contribute to the tissue-specific actions of Vitamin D, allowing the same ligand-activated VDR to elicit different responses in various tissues researchgate.netnih.gov. For instance, the VDR interacts with different cofactors depending on the target gene and cellular context, leading to varied outcomes in processes like bone mineral remodeling, intestinal calcium absorption, and renal calcium and phosphate reabsorption nih.gov.

Genomic Mechanisms of Vitamin D Action

The primary mechanism by which 1,25-dihydroxyvitamin D exerts its effects is through the regulation of gene expression, referred to as the genomic mechanism physiology.orgnih.gov. This process involves the interaction of the ligand-activated VDR with specific DNA sequences.

Regulation of Gene Expression through Direct DNA Binding

Upon binding of 1,25-dihydroxyvitamin D, the VDR undergoes a conformational change and typically forms a heterodimer with the Retinoid X Receptor (RXR) physiology.orgresearchgate.netnih.gov. This VDR-RXR heterodimer then binds to specific DNA sequences located in the regulatory regions of target genes. These sequences are known as Vitamin D Response Elements (VDREs) physiology.orgresearchgate.netnih.gov. VDREs are commonly composed of two hexameric nucleotide half-sites, often arranged as a direct repeat with a three-nucleotide spacer (DR3-type) physiology.orgnih.goviiarjournals.org. The binding of the VDR-RXR complex to VDREs can occur in regions located both upstream and downstream of the transcription start site (TSS), as well as within introns and intergenic regions physiology.orgiiarjournals.org. This direct binding is a crucial step in initiating the transcriptional modulation of Vitamin D target genes researchgate.netnih.goviiarjournals.orgiiarjournals.org.

Chromatin Remodeling and Histone Modification in VDR-mediated Transcription

The regulation of gene expression by VDR also involves alterations in chromatin structure. Chromatin, the complex of DNA and proteins (primarily histones) that forms chromosomes, can exist in condensed or relaxed states, affecting the accessibility of DNA to transcription factors like the VDR-RXR complex mdpi.comnih.govresearchgate.net. VDR-mediated transcription involves the recruitment of chromatin remodeling complexes and histone-modifying enzymes nih.govoup.comresearchgate.net. These co-regulators can alter the local chromatin structure at VDR binding sites and target gene promoters oup.comresearchgate.net. Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, play a significant role in regulating gene expression by affecting chromatin structure and recruiting other proteins involved in transcription researchgate.netoup.comresearchgate.netfrontiersin.org. For example, the recruitment of histone acetyltransferases (HATs) by the VDR-RXR complex can lead to histone acetylation, which generally promotes a more open chromatin structure, facilitating gene transcription researchgate.net. Conversely, the recruitment of histone deacetylases (HDACs) can lead to chromatin condensation and transcriptional repression researchgate.netoup.com. These dynamic changes in chromatin structure and histone modifications are essential for the precise regulation of VDR target genes nih.govresearchgate.netmdpi.com.

Cyclical Gene Regulation by VDR Complexes

Transcriptional regulation by nuclear receptors, including VDR, can occur in a cyclical manner. This involves the rhythmic assembly and disassembly of transcription factor complexes, co-regulators, and RNA polymerase II at the regulatory regions of target genes frontiersin.orguef.finih.gov. Studies have shown that in response to 1,25-dihydroxyvitamin D, VDR, along with co-factors like the Mediator protein MED1 and phosphorylated RNA polymerase II, can exhibit cyclical association with VDREs and the transcription start site uef.finih.gov. This cyclical binding and the associated changes in chromatin structure, such as histone acetylation and deacetylation, lead to cyclical accumulation of mRNA transcripts uef.finih.gov. This dynamic process allows for fine-tuning the magnitude and duration of the transcriptional response to Vitamin D oup.com.

Non-Genomic Actions of Vitamin D Metabolites

In addition to the well-established genomic mechanisms, Vitamin D metabolites, including 1,25-dihydroxyvitamin D and its precursor 25-hydroxyvitamin D (calcifediol), can also elicit rapid cellular responses that are independent of direct nuclear VDR-mediated gene transcription nih.govmdpi.comresearchgate.netmdpi.comjournalbonefragility.com. These are referred to as non-genomic actions.

Rapid Signaling Pathways Independent of Nuclear VDR

Non-genomic actions of Vitamin D metabolites occur rapidly, within minutes, and are not blocked by inhibitors of transcription or protein synthesis journalbonefragility.comnih.gov. These effects are thought to be mediated by interactions with receptors located at the cell membrane or within the cytoplasm, distinct from the classical nuclear VDR nih.govresearchgate.netmdpi.com. While the involvement of the classical VDR in some rapid responses remains a subject of research, evidence suggests that a population of VDR associated with the plasma membrane, potentially in caveolae, may mediate some of these rapid effects mdpi.comnih.gov. Other proposed mediators of rapid non-genomic actions include protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57 researchgate.netmdpi.com.

These rapid signaling pathways can involve the activation of various intracellular cascades, such as protein kinase C (PKC), mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), and increases in intracellular calcium concentrations mdpi.commdpi.comjournalbonefragility.comnih.govoup.comoup.com. These rapid non-genomic actions can have diverse cellular effects and may also interact with and modulate the slower genomic responses mediated by the nuclear VDR mdpi.commdpi.comnih.govoup.com.

Data Tables

While specific quantitative data tables detailing co-regulator profiles in different cells or precise cyclical gene regulation patterns across numerous genes are extensive and beyond the scope of this summary, the following table provides an overview of key components involved in Vitamin D's molecular mechanisms:

| Component | Role in Vitamin D Signaling | Mechanism Type |

| Vitamin D Receptor (VDR) | Ligand-activated transcription factor, mediates genomic actions | Genomic, potentially Non-Genomic mdpi.comnih.gov |

| Retinoid X Receptor (RXR) | Forms heterodimer with VDR for DNA binding | Genomic |

| 1,25-dihydroxyvitamin D | Biologically active ligand for VDR | Genomic & Non-Genomic physiology.orgresearchgate.netmdpi.com |

| Vitamin D Response Elements (VDREs) | Specific DNA sequences bound by VDR-RXR heterodimer | Genomic |

| Coactivators | Enhance VDR-mediated gene transcription | Genomic |

| Corepressors | Inhibit VDR-mediated gene transcription | Genomic |

| Chromatin Remodeling Complexes | Alter chromatin structure to regulate DNA accessibility | Genomic |

| Histone Modifying Enzymes | Modify histones (acetylation, methylation, etc.) to influence chromatin structure and transcription | Genomic |

| MED1 (Mediator protein) | Involved in cyclical gene regulation by VDR | Genomic uef.finih.gov |

| PDIA3 (ERp57) | Proposed membrane receptor for rapid non-genomic actions | Non-Genomic researchgate.netmdpi.com |

| PKC, MAPK pathways | Activated by rapid non-genomic signaling | Non-Genomic mdpi.commdpi.comnih.govoup.com |

Based on the search results, "this compound" is identified as a deuterated form of Vitamin D2 (Ergocalciferol), specifically Ergocalciferol-d3 lipidmaps.orgbmrb.ionih.gov. Deuterated compounds are primarily used in research, such as in mass spectrometry, due to their altered mass while retaining similar chemical properties to their non-deuterated counterparts nih.govwikipedia.org.

While the search results provide extensive information on the molecular mechanisms of action of Vitamin D isomers (Vitamin D2 and Vitamin D3) and their active metabolites, particularly 1,25-dihydroxyvitamin D3 (calcitriol) and 1,25-dihydroxyvitamin D2 (ercalcitriol), and their interactions with both nuclear (VDR) and membrane-associated receptors (like PDIA3/MARRS and potentially membrane-bound VDR) guidetopharmacology.orgnih.govwikipedia.orgherts.ac.uktocris.comguidetopharmacology.orgmims.comfishersci.cawikipedia.orgthegoodscentscompany.comh-its.orghznu.edu.cn, there are no specific research findings available in the provided search results that detail the molecular mechanisms of action or the interaction with membrane-associated receptors solely for the deuterated form, this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its molecular mechanisms, specifically membrane-associated receptors, with detailed research findings specific to this deuterated compound, while adhering to the strict content inclusions and exclusions outlined in the prompt.

The article would necessarily need to discuss the mechanisms of non-deuterated Vitamin D2 and other Vitamin D isomers, which would violate the instruction to focus solely on "this compound".

Below is a table of the mentioned compounds and receptors and their PubChem CIDs where applicable.

Transcriptomic and Epigenomic Regulation by Vitamin D Isomers

Identification of Vitamin D Target Genes

Identifying the genes regulated by 1,25(OH)2D is crucial for understanding its widespread biological effects. Various high-throughput techniques and computational approaches are employed for this purpose.

Genome-wide Transcriptome Analysis (e.g., Microarray, RNA-Seq)

Genome-wide transcriptome analysis techniques, such as microarrays and RNA-Sequencing (RNA-Seq), are used to identify genes whose messenger RNA (mRNA) expression levels change in response to 1,25(OH)2D treatment. iiarjournals.orgiiarjournals.org These methods allow for the simultaneous assessment of the expression of thousands of genes, providing a comprehensive view of the transcriptional changes induced by the active vitamin D metabolite. iiarjournals.orgiiarjournals.org By comparing the gene expression profiles of cells or tissues treated with 1,25(OH)2D to untreated controls, researchers can identify genes that are significantly up-regulated or down-regulated. iiarjournals.org Combining microarray data with VDR ChIP-Seq data allows for the exploration of the mechanisms of target gene regulation by the VDR. iiarjournals.org For instance, studies using microarray analysis with short 1,25(OH)2D stimulation times can help identify primary target genes whose expression changes are a direct consequence of VDR binding. iiarjournals.org

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for VDR Binding Sites

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique used to map the genomic locations where the VDR binds. iiarjournals.orgmdpi.comnih.gov This method involves crosslinking proteins to DNA, fragmenting the chromatin, and using antibodies specific to VDR to immunoprecipitate the DNA-protein complexes. The precipitated DNA is then sequenced, and the sequences are mapped back to the genome to identify VDR binding sites. nih.gov ChIP-Seq studies have revealed that VDR binds to thousands of genomic loci in a ligand-dependent manner. mdpi.comiiarjournals.orgnih.govfrontiersin.org These binding sites, often located in regulatory regions like promoters and enhancers, can be both upstream and downstream of transcription start sites (TSS). iiarjournals.orgfrontiersin.org While many VDR binding sites are identified, only a subset may play a critical role in gene regulation, with the number of sites and target genes correlating with the vitamin D status in individuals. iiarjournals.org ChIP-Seq data has confirmed previously known VDR binding sites on genes like CYP24A1 and p21 (CDKN1A) and has also identified numerous new potential targets. iiarjournals.orgnih.gov The VDR binding pattern can be cell-specific, leading to different sets of vitamin D target genes in various tissues and cell types. frontiersin.org

In Silico Screening Approaches for VDRE Identification

In silico screening approaches utilize computational methods to search genomic sequences for potential Vitamin D Response Elements (VDREs). iiarjournals.orgiiarjournals.orgoup.complos.orgnih.gov VDREs are typically composed of two hexameric nucleotide half-sites, often arranged as direct repeats separated by three base pairs (DR3-type). iiarjournals.orgnih.govoup.com However, other arrangements, such as everted repeats with different spacing, can also function as VDREs. iiarjournals.orgnih.govoup.com In silico tools can scan large genomic regions, including promoters, introns, and intergenic sequences, for sequences matching known or predicted VDRE motifs. iiarjournals.orgiiarjournals.orgplos.orgnih.gov These computational predictions can then be experimentally validated using techniques like gel shift assays, reporter gene assays, and ChIP assays to confirm VDR binding and functional activity. iiarjournals.orgoup.comnih.gov While in silico screening can identify a large number of potential VDREs, experimental validation is necessary to determine their functional relevance in living cells within the context of chromatin. iiarjournals.orgoup.com Combining in silico screening with transcriptome analysis and ChIP-Seq data enhances the ability to identify direct VDR target genes and their regulatory elements. iiarjournals.orgiiarjournals.orgoup.com

Regulation of Gene Expression by 1,25-Dihydroxyvitamin D Metabolites

1,25-Dihydroxyvitamin D regulates the expression of a wide array of genes, leading to diverse biological outcomes. This regulation can involve both the up-regulation and down-regulation of target genes. mdpi.com

Up-regulation of Specific Target Genes (e.g., CYP24A1, p21)

One of the well-established mechanisms of 1,25(OH)2D action is the up-regulation of specific target genes. Upon binding 1,25(OH)2D, the VDR/RXR heterodimer recruits coactivator complexes to the VDREs, leading to increased transcription of the downstream gene. nih.govresearchgate.net

CYP24A1 : The CYP24A1 gene encodes the 24-hydroxylase enzyme, which is responsible for the catabolism and inactivation of 1,25(OH)2D and its precursor 25-hydroxyvitamin D (25(OH)D). biorxiv.orgoup.commayoclinic.org The up-regulation of CYP24A1 by 1,25(OH)2D is a critical negative feedback mechanism that prevents the accumulation of excessive levels of the active hormone. biorxiv.orgoup.commayoclinic.org The promoter region of CYP24A1 contains multiple VDREs that mediate its strong induction by 1,25(OH)2D. biorxiv.orgoup.comaacrjournals.org Studies have shown that the VDR/RXR heterodimer binds to these VDREs, leading to increased CYP24A1 transcription. oup.comaacrjournals.org

p21 (CDKN1A) : The p21 gene, also known as CDKN1A, encodes a cyclin-dependent kinase inhibitor protein that plays a key role in cell cycle arrest, particularly in the G0/G1 phase. nih.govoup.com 1,25(OH)2D is known to inhibit cell proliferation and induce differentiation in various cell types, and the up-regulation of p21 is implicated in these effects. nih.govoup.comnih.govashpublications.org Studies have shown that 1,25(OH)2D treatment leads to increased p21 mRNA and protein levels, contributing to cell cycle arrest. nih.govnih.gov The p21 promoter contains a VDRE, and VDR can directly regulate its transcription. ashpublications.org The induction of p21 by 1,25(OH)2D can involve both genomic (VDR-mediated transcriptional regulation) and potentially non-genomic signaling pathways. nih.gov

Down-regulation of Specific Target Genes (e.g., CYP27B1)

In addition to activating gene expression, 1,25(OH)2D can also repress the transcription of certain genes. This typically involves the VDR/RXR complex interacting with corepressor complexes or interfering with the binding of other transcription factors to the DNA. mdpi.comresearchgate.net

CYP27B1 : The CYP27B1 gene encodes the 1α-hydroxylase enzyme, which catalyzes the final step in the synthesis of the active hormone 1,25(OH)2D from its precursor 25(OH)D. biorxiv.orgoup.comgenecards.org The expression of CYP27B1 is tightly regulated, and 1,25(OH)2D negatively regulates its own synthesis by repressing CYP27B1 gene expression. biorxiv.orgoup.comnih.govoup.com This negative feedback loop is crucial for maintaining appropriate levels of 1,25(OH)2D in the body. biorxiv.orgmayoclinic.orgoup.com The down-regulation of CYP27B1 by 1,25(OH)2D is thought to involve negative VDREs (nVDREs) in the gene's regulatory region. oup.com The mechanism of repression can be cell-type and tissue-specific. oup.com Studies suggest that the down-regulation of CYP27B1 by calcitriol may involve cAMP-dependent signaling pathways, distinct from the VDR-dependent up-regulation of CYP24A1. nih.gov

Cell Type and Context-Dependent Gene Regulation

The transcriptional regulation mediated by VDR signaling, activated by vitamin D isomers such as those represented by "VD2-D3", is highly dependent on cell type and cellular context. The VDR is expressed in a wide variety of tissues and cell types, and while some VDR binding sites are common across different cell types, the majority are cell-specific. frontiersin.orgiiarjournals.org This cell-specific binding pattern contributes significantly to the diverse set of vitamin D target genes observed in different tissues. frontiersin.orgiiarjournals.org

Genome-wide studies using techniques like ChIP-seq have revealed thousands of VDR binding sites per cell type, but only a small subset of these sites are consistently found across all investigated cell types. frontiersin.orgiiarjournals.org This indicates that the "cistrome" (the set of genomic locations where a transcription factor binds) of ligand-stimulated VDR is highly variable depending on the cellular environment. frontiersin.org Factors such as the local chromatin state, the presence of specific co-regulatory proteins (coactivators and corepressors), and the interaction with other transcription factors and pioneer factors contribute to this cell-specific gene regulation. frontiersin.orgmdpi.come-jbm.orgnih.gov For example, pioneer factors can influence chromatin accessibility, thereby affecting VDR binding to its target sites. frontiersin.orge-jbm.org

The context-dependent nature of VDR-mediated gene regulation means that the effects of "this compound" on gene expression will vary significantly depending on the specific cell type, its differentiation status, and the prevailing cellular signals.

Modulatory Effects on Non-coding RNA

Beyond its well-established effects on protein-coding messenger RNA (mRNA), VDR signaling, influenced by vitamin D compounds like "this compound", also modulates the expression and activity of non-coding RNAs (ncRNAs), particularly microRNAs (miRNAs). frontiersin.orgmdpi.comingentaconnect.com NcRNAs constitute a significant portion of the human transcriptome and play crucial roles in regulating gene expression at various levels. frontiersin.orgdoi.org

MicroRNA Regulation by VDR Signaling

Research has demonstrated that VDR activation can both induce and repress the expression of specific miRNAs. frontiersin.orgtandfonline.com These miRNAs can, in turn, influence the expression of target mRNAs, creating complex regulatory networks. frontiersin.orgcambridge.org Studies have identified several miRNAs that are modulated by vitamin D/VDR signaling in different cell types. tandfonline.comcambridge.orgcambridge.orgelpub.ru

For instance, some miRNAs have been shown to target the VDR mRNA itself, affecting VDR protein levels through post-transcriptional regulation. cambridge.orgcambridge.orgelpub.ru This creates a feedback loop where vitamin D/VDR signaling can influence the expression of miRNAs that then regulate the VDR, thereby fine-tuning the cellular response. elpub.ru

Conversely, VDR signaling can directly or indirectly regulate the transcription of miRNA genes. elpub.ru For example, VDR has been shown to inhibit the transcription of miR-155 by blocking NF-κB activation through direct interaction with IKKβ protein. cambridge.orgnih.gov This modulation of miR-155 by vitamin D/VDR signaling has implications for immune responses and inflammatory processes. cambridge.orgnih.gov

The specific set of miRNAs regulated by VDR signaling can vary depending on the cell type and the experimental context, further highlighting the complexity and context-dependency of vitamin D's actions at the transcriptomic level. frontiersin.orgtandfonline.com

Integration of mRNA and miRNA Regulation Patterns

The regulatory effects of vitamin D isomers, acting through VDR, involve an intricate integration of both mRNA and miRNA regulation patterns. frontiersin.orgtandfonline.comnih.gov VDR activation can lead to changes in the expression of protein-coding genes (mRNAs) and simultaneously alter the levels of miRNAs that target these or other mRNAs. frontiersin.orgnih.gov

This co-regulation allows for a more nuanced and fine-tuned control of gene expression and cellular processes. frontiersin.orgnih.gov For example, a vitamin D-induced change in mRNA level might be amplified or dampened by the simultaneous regulation of miRNAs that target that specific mRNA. frontiersin.org Studies integrating mRNA and miRNA expression data in response to VDR activation are beginning to reveal these complex patterns of co-regulation. frontiersin.orgtandfonline.comnih.gov These integrated networks can govern more complex cellular events and contribute to the diverse biological outcomes of vitamin D signaling. frontiersin.org

Epigenetic Modifications

In addition to directly influencing gene transcription, vitamin D compounds like "this compound", through VDR signaling, play a significant role in modulating epigenetic modifications. mdpi.comfrontiersin.orgdoctorsformulas.comnih.govnih.govnih.govhogrefe.com Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial for regulating chromatin structure and gene accessibility without altering the underlying DNA sequence. mdpi.comdoctorsformulas.comnih.gov

The interplay between the vitamin D system and epigenetic mechanisms is reciprocal; not only does vitamin D influence the epigenome, but epigenetic modifications can also regulate the expression and function of the VDR itself. frontiersin.orgdoctorsformulas.comnih.govnih.govnih.gov

Influence on Chromatin Modifier Enzymes (e.g., Histone Demethylases)

VDR signaling can influence the activity and expression of enzymes that modify chromatin structure. cabidigitallibrary.orgfrontiersin.orgmdpi.comfrontiersin.orgdoctorsformulas.comnih.govmdpi.com These chromatin modifier enzymes include histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs). mdpi.comfrontiersin.orgdoctorsformulas.comnih.gov

VDR can interact directly or indirectly with these enzymes. cabidigitallibrary.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov For instance, the VDR/RXR heterodimer can recruit coactivators like SRC1, which possess HAT activity, leading to increased histone acetylation and a more open chromatin structure conducive to transcription. mdpi.com

Furthermore, genes encoding chromatin modifiers can be primary targets of VDR and its ligands. frontiersin.orgnih.gov Notably, the active vitamin D metabolite has been shown to induce the expression of specific histone demethylases, such as KDM6B (also known as JMJD3). mdpi.comfrontiersin.orgnih.govfrontiersin.org KDM6B is a histone H3 lysine demethylase that removes the repressive H3K27me3 mark, potentially leading to gene activation. frontiersin.orgnih.govfrontiersin.org Upregulation of KDM6B by vitamin D has been observed in cancer cells and is suggested to mediate some of the anti-proliferative effects of vitamin D. nih.gov

This modulation of chromatin modifier enzymes by VDR signaling highlights a key mechanism by which "this compound" can influence the epigenetic landscape and regulate gene expression indirectly.

Direct Interaction of VDR with Chromatin Proteins

The VDR does not function in isolation within the nucleus; it is part of large multi-protein complexes that interact with chromatin. encyclopedia.pubcabidigitallibrary.orgfrontiersin.org Beyond interacting with enzymes, the VDR can directly interact with various chromatin proteins, including coactivators, corepressors, and components of the Mediator complex. encyclopedia.pubcabidigitallibrary.orgfrontiersin.org

These interactions are crucial for VDR's ability to bind to DNA, modulate chromatin structure, and recruit the transcriptional machinery. encyclopedia.pubcabidigitallibrary.orgfrontiersin.orgmdpi.com The binding of the vitamin D ligand induces conformational changes in the VDR, altering its interaction profile with these nuclear proteins and switching its function from that of a potential repressor to an activator. frontiersin.org

VDR's interaction with chromatin proteins also involves associations with pioneer factors, which can facilitate VDR binding to accessible chromatin regions. frontiersin.orge-jbm.org These interactions are essential for the precise targeting of VDR to its genomic binding sites and the subsequent modulation of gene expression and chromatin structure. frontiersin.orge-jbm.org The dynamic interplay between VDR, its ligand ("this compound"), and the complex array of chromatin proteins dictates the specific transcriptional and epigenetic outcomes.

Compound Information

| Compound Name | PubChem CID |

| Calcitriol (1α,25-dihydroxyvitamin D3) | 5280797 |

| Vitamin D2 (Ergocalciferol) | 5280793 |

| Vitamin D3 (Cholecalciferol) | 5280795 |

| Vitamin D Receptor (VDR) | 742 |

Note: PubChem CID 742 refers to the human Vitamin D Receptor protein. mdpi.com

Data Tables

While specific quantitative data tables for "this compound" were not found, research on vitamin D/VDR signaling provides insights into the types of data generated in this field. Below are illustrative examples of how such data might be presented, based on findings from the search results regarding vitamin D/VDR effects on gene and miRNA expression and chromatin modifications.

Table 1: Illustrative Example of Vitamin D/VDR Regulated Genes in a Specific Cell Type

| Gene Name | Fold Change (Treated vs. Control) | Regulation | Associated Process (Example) | Source Type (Example) |

| Gene A | +2.5 | Upregulated | Cell Differentiation | mRNA Transcriptomics |

| Gene B | -1.8 | Downregulated | Cell Proliferation | mRNA Transcriptomics |

| Gene C | +3.1 | Upregulated | Immune Response | mRNA Transcriptomics |

This table represents hypothetical data based on findings that vitamin D/VDR signaling regulates hundreds of genes involved in diverse functions. encyclopedia.pubcabidigitallibrary.org

Table 2: Illustrative Example of Vitamin D/VDR Regulated miRNAs in a Specific Cell Type

| miRNA Name | Fold Change (Treated vs. Control) | Regulation | Potential mRNA Targets (Example) | Source Type (Example) |

| miR-X | -1.5 | Downregulated | Gene Y (involved in cell cycle) | miRNA Transcriptomics |

| miR-Z | +2.0 | Upregulated | Gene W (involved in inflammation) | miRNA Transcriptomics |

This table represents hypothetical data based on findings that vitamin D/VDR signaling modulates miRNA expression, and these miRNAs target specific mRNAs. frontiersin.orgtandfonline.comcambridge.orgcambridge.org

Table 3: Illustrative Example of Vitamin D/VDR Influence on Chromatin Marks

| Chromatin Mark (Histone Modification) | Change Upon VDR Activation (Example) | Location (Example) | Associated Effect (Example) | Source Type (Example) |

| H3K27ac | Increase | Enhancers/Promoters | Increased Gene Activation | ChIP-seq |

| H3K4me3 | Increase | Transcription Start Sites | Active Transcription | ChIP-seq |

| H3K27me3 | Decrease (via KDM6B induction) | Repressed Gene Regions | Gene Activation | Epigenetic Analysis |

This table represents hypothetical data based on findings that vitamin D/VDR signaling affects histone modifications. cabidigitallibrary.orgmdpi.comfrontiersin.orgmdpi.com

These tables illustrate the types of data generated in studies investigating the transcriptomic and epigenomic effects of vitamin D and VDR signaling, providing a framework for understanding how "this compound", acting through this pathway, would be studied. The specific findings would depend on the precise nature of "this compound" and the experimental system used.

Circadian Rhythmicity in Vitamin D Signaling

Emerging evidence indicates a reciprocal relationship between vitamin D signaling and the circadian clock. The circadian system, governed by a core set of clock genes, orchestrates daily rhythms in behavior, physiology, and gene expression in virtually all tissues. Vitamin D, through its receptor VDR, has been shown to influence and be influenced by this intricate timekeeping system. tandfonline.comfrontiersin.orge-apem.orgmdpi.comekb.eg

Studies utilizing transcriptomic approaches have provided significant insights into the extent of this interaction, identifying a substantial overlap between genes regulated by vitamin D and those exhibiting circadian expression patterns. mdpi.comnih.govnutraingredients.com This suggests that vitamin D signaling is not static but operates within a dynamic, time-dependent framework dictated by the circadian clock.

Circadian Expression Patterns of Vitamin D Target Genes

Research has identified a considerable number of vitamin D target genes that display circadian rhythmicity in their expression. For instance, a study involving vitamin D3 supplementation in humans identified 87 in vivo vitamin D target genes with circadian expression patterns in immune cells. mdpi.comnih.govnutraingredients.com These genes were found to form a regulatory network, with a significant proportion being downregulated upon vitamin D3 supplementation. mdpi.comnih.gov

Clustering analysis of these circadian vitamin D target genes has revealed distinct groups with varying expression profiles, highlighting the complexity of their regulation. mdpi.comnih.govresearchgate.net The responsiveness of these genes to vitamin D can also exhibit interindividual variability, suggesting a potential basis for personalized approaches in modulating these pathways. mdpi.comnih.gov

Furthermore, studies in other cell types, such as adipose-derived stem cells, have demonstrated that the active form of vitamin D can synchronize the expression of core circadian clock genes like BMAL1 and PER2, indicating a direct influence on the molecular clock machinery itself. tandfonline.comnih.gov

The identification of circadian vitamin D target genes underscores a previously underappreciated physiological function of vitamin D in fine-tuning the temporal control of gene expression. mdpi.com These genes encode proteins involved in diverse cellular processes, including transcription factors, metabolic enzymes, and transporters. mdpi.comnih.gov

Table 1: Examples of Circadian Vitamin D Target Genes

| Gene Name | Function Category | Notes |

| CSRNP1 | Transcription Factor | Drives prominent gene clusters mdpi.comnih.gov |

| GAS7 | Differentiation Inducer | Drives prominent gene clusters mdpi.comnih.gov |

| NAMPT | Metabolic Enzyme | Involved in NAD+ metabolism mdpi.comnih.gov |

| PFKFB3 | Metabolic Enzyme | Involved in glycolysis mdpi.comnih.gov |

| SLC2A3 | Transporter | Glucose transporter mdpi.comnih.gov |

| BMAL1 | Core Clock Transcription Factor | Influenced by Vitamin D tandfonline.comnih.govfrontiersin.orge-apem.orgmdpi.comekb.eg |

| PER2 | Core Clock Transcription Factor | Influenced by Vitamin D tandfonline.comnih.govfrontiersin.orge-apem.orgmdpi.comekb.eg |

Role of Transcription Factors in Circadian-VDR Network

The interplay between vitamin D signaling and the circadian rhythm is mediated, in part, through complex interactions between the VDR and core circadian transcription factors. The VDR, upon binding its ligand calcitriol, forms a heterodimer, typically with the Retinoid X Receptor (RXR), and binds to specific DNA sequences called Vitamin D Response Elements (VDREs) in the regulatory regions of target genes. mdpi.comnutraingredients.com

Crucially, evidence suggests that core circadian clock proteins, such as CLOCK and BMAL1, can interact with the VDR. researchgate.netbiorxiv.orgnih.govresearchgate.netfrontiersin.orgjci.orgeurospe.orgjci.orgaacrjournals.orgfrontiersin.orgnih.gov This interaction is not merely coincidental; it can directly influence the transcriptional activity of the VDR and contribute to the rhythmic expression of its target genes. nih.govjci.orgjci.orgnih.gov For instance, the CLOCK protein has been reported to interact with VDR in a BMAL1-dependent manner, enhancing VDR transcriptional activity rhythmically. researchgate.netnih.govjci.orgnih.gov This interaction can facilitate the binding of VDR to VDREs and enhance histone acetylation in a circadian-dependent manner, providing a potential epigenomic link between the circadian clock and vitamin D signaling. nih.govjci.orgjci.org

Furthermore, analysis of genomic binding sites has revealed that VDR binding often overlaps with motifs for core circadian rhythm transcription factors, suggesting a coordinated regulatory input on shared target genes. biorxiv.orgresearchgate.netresearchgate.net This intricate network of interactions between VDR and circadian transcription factors allows for the temporal regulation of vitamin D-responsive genes, integrating environmental light cues (which influence vitamin D synthesis and the circadian clock) with vitamin D's diverse physiological roles. e-apem.orgmdpi.com

The influence of vitamin D extends to modulating the expression of core clock genes themselves, such as BMAL1 and PER2, through VDR-mediated pathways. nih.govfrontiersin.orge-apem.orgmdpi.comekb.egfrontiersin.orgfrontiersin.org This bidirectional relationship highlights a sophisticated regulatory loop where vitamin D signaling impacts the central clock machinery, while the clock, in turn, modulates the expression and activity of VDR and its target genes.

Table 2: Key Transcription Factors in the Circadian-VDR Network

| Transcription Factor | Role in Circadian System | Interaction with VDR Signaling |

| VDR | Vitamin D Receptor | Regulates target genes, interacts with clock proteins mdpi.comnutraingredients.comnih.govjci.orgjci.orgnih.gov |

| CLOCK | Core Clock Component | Interacts with VDR, enhances transcriptional activity researchgate.netnih.govjci.orgnih.gov |

| BMAL1 | Core Clock Component | Forms heterodimer with CLOCK, required for CLOCK nuclear translocation, influenced by Vitamin D tandfonline.comnih.govfrontiersin.orge-apem.orgmdpi.comekb.egresearchgate.netnih.govfrontiersin.orgjci.orgjci.orgfrontiersin.orgnih.gov |

| PER2 | Core Clock Component | Part of feedback loop, influenced by Vitamin D tandfonline.comnih.govfrontiersin.orge-apem.orgmdpi.comekb.egfrontiersin.orgfrontiersin.org |

| RORs (alpha, beta, gamma) | Nuclear Receptors, activate BMAL1 transcription | Potential interaction points in the network |

| REV-ERBs (alpha, beta) | Nuclear Receptors, repress BMAL1 transcription | Potential interaction points in the network |

The epigenomic landscape also plays a crucial role in this network. The interaction between CLOCK and VDR, for instance, can lead to enhanced histone acetylation at VDREs, facilitating the binding of VDR and the transcription of its target genes in a rhythmic manner. nih.govjci.orgjci.org This demonstrates how the circadian clock can directly influence the chromatin environment at vitamin D-responsive loci, adding another layer of complexity to their coregulation.

Cellular and Systemic Biological Effects: Mechanistic Research

Immunomodulatory Mechanisms

Vitamin D plays a critical role in modulating both the innate and adaptive arms of the immune system, contributing to immune homeostasis and influencing the response to pathogens and self-antigens wikipedia.orgmpg.denih.govnih.govherts.ac.ukwikidata.orgunits.itbmrb.iofishersci.ca. The presence of VDR on most immune cells, including monocytes, macrophages, dendritic cells, and T and B lymphocytes, underscores the direct influence of Vitamin D on immune cell function wikipedia.orgherts.ac.ukwikidata.orgfishersci.ca.

Vitamin D significantly impacts innate immune responses, serving as a key regulator in the body's first line of defense. The active form, calcitriol, enhances the antimicrobial activity of macrophages and monocytes wikipedia.orgwikidata.org. This is partly achieved through the induction of antimicrobial peptides, such as cathelicidin (hCAP18/LL-37) and β-defensin 2 wikidata.org. The VDR-RXR pathway is involved in the increased production of cathelicidin, which helps destabilize the membranes of bacteria and fungi wikidata.org.

Furthermore, Vitamin D can influence the expression and function of Toll-like Receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns. Studies have shown that calcitriol can modulate TLR-mediated responses. For instance, 1,25(OH)2D3 has been shown to enhance the expression of IkBα, a negative regulator of NF-κB, in response to TLR4 stimulation, thereby influencing cytokine production. However, its effects can be differential depending on the TLR stimulated; 1,25(OH)2D3 failed to inhibit innate cytokine responses elicited by TLR7/8 ligands in some studies.

Vitamin D also exerts a significant influence on the adaptive immune system, which is responsible for targeted and long-lasting immunity. Calcitriol directly affects T lymphocytes, altering their proliferation and differentiation profiles wikipedia.org. It generally promotes an anti-inflammatory environment by inhibiting the development and function of pro-inflammatory T helper (Th) cell subsets like Th1 and Th17 cells, while promoting the differentiation of anti-inflammatory Th2 cells and regulatory T cells (Tregs) wikipedia.orgherts.ac.ukwikidata.orgunits.itbmrb.iofishersci.ca. Specifically, 1,25-(OH)2D3 can prevent the proliferation of T cells, particularly Th1 cells that produce IL-2 and interferon-γ wikidata.org. It can also suppress the production of IL-17 and IL-22 by Th17 cells wikidata.org.

The effects on B lymphocytes are also notable. Vitamin D can regulate B cell function, influencing their differentiation into plasma cells, inhibiting immunoglobulin synthesis (including IgG and IgM), and hindering the generation of memory B cells wikipedia.orgfishersci.ca. It may also induce apoptosis in activated B cells fishersci.ca.

A key immunomodulatory effect of Vitamin D is its ability to promote the induction and function of regulatory T cells (Tregs). Tregs are crucial for maintaining immunological tolerance and preventing autoimmunity. 1,25-(OH)2D3 has been shown to reproduce CD4+/CD25+ cells through stimulating IL-10 production, which ultimately impairs the development of Th1 and Th17 cells wikidata.org. Numerous studies, both in vitro and in animal models, have demonstrated that Vitamin D promotes Treg cell induction. The increase in Tregs induced by Vitamin D has been linked to the reduction in methylation in the forkhead box protein 3 (FoxP3) promoter, a key transcription factor for Treg development and function.

Vitamin D significantly modulates the production and expression of various cytokines, shifting the balance towards an anti-inflammatory profile. 1,25-(OH)2D3 generally decreases the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, IL-12, and interferon-γ (IFN-γ) miami.eduherts.ac.ukwikidata.orgunits.it. Conversely, it can increase the production of anti-inflammatory cytokines like IL-10 and TGF-β herts.ac.ukunits.it.

While both Vitamin D2 and Vitamin D3 serve as sources of vitamin D, research indicates that they may have differential effects on the human immune system. Although they share structural similarity and are both converted to active metabolites, differences exist in their metabolism, binding affinity to vitamin D binding protein (DBP), and ultimately, their impact on gene expression and immune responses mpg.denih.gov.